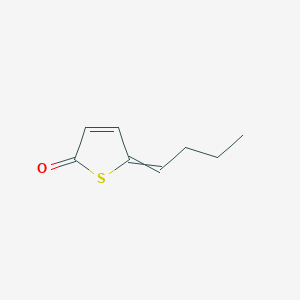
5-Butylidenethiophen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butylidenethiophen-2-one: is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their five-membered ring structure containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylidenethiophen-2-one typically involves the condensation of thiophene-2-one with butanal under acidic or basic conditions. The reaction can be catalyzed by various agents such as p-toluenesulfonic acid or sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or toluene at elevated temperatures to facilitate the formation of the butylidene group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Butylidenethiophen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol or thioether.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Brominated thiophenes.
Aplicaciones Científicas De Investigación
Chemistry: 5-Butylidenethiophen-2-one is used as a building block in organic synthesis
Biology: In biological research, thiophene derivatives are studied for their potential as bioactive molecules. They exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: The compound’s derivatives are explored for their pharmacological properties. Thiophene-based drugs are known for their efficacy in treating various conditions, including infections and inflammation.
Industry: In the industrial sector, this compound is used in the production of organic semiconductors, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 5-Butylidenethiophen-2-one and its derivatives involves interaction with specific molecular targets. For instance, in biological systems, these compounds may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Thiophene: The parent compound with a simple five-membered ring structure containing sulfur.
2-Acetylthiophene: A derivative with an acetyl group attached to the thiophene ring.
3-Methylthiophene: A thiophene derivative with a methyl group at the third position.
Uniqueness: 5-Butylidenethiophen-2-one stands out due to the presence of the butylidene group, which imparts unique chemical and physical properties
Propiedades
Número CAS |
6542-68-3 |
|---|---|
Fórmula molecular |
C8H10OS |
Peso molecular |
154.23 g/mol |
Nombre IUPAC |
5-butylidenethiophen-2-one |
InChI |
InChI=1S/C8H10OS/c1-2-3-4-7-5-6-8(9)10-7/h4-6H,2-3H2,1H3 |
Clave InChI |
QAPVEXCSPNMAFL-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C1C=CC(=O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




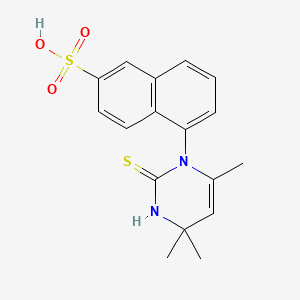
![1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea](/img/structure/B14722629.png)
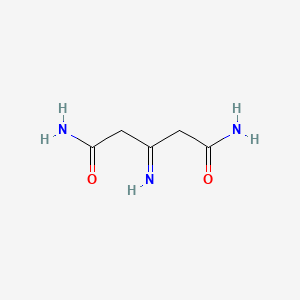
![2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole](/img/structure/B14722634.png)

![4-[(2,6-Diamino-5-nitrosopyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B14722662.png)
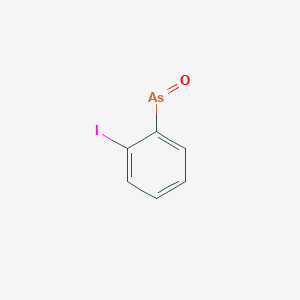
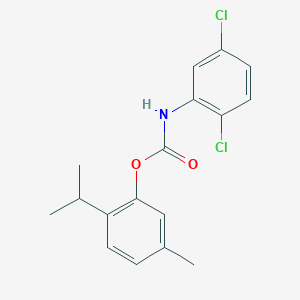
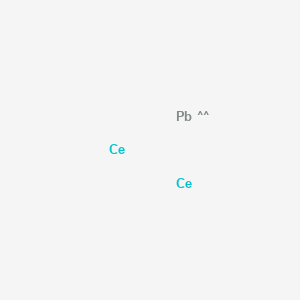

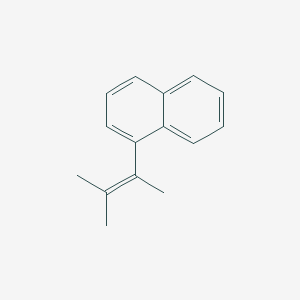
![2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride](/img/structure/B14722705.png)
